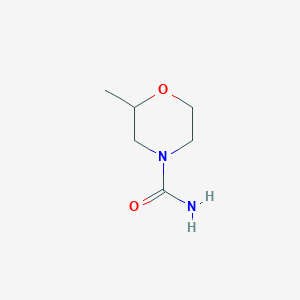

2-Methylmorpholine-4-carboxamide

説明

2-Methylmorpholine-4-carboxamide is a heterocyclic compound featuring a morpholine ring substituted with a methyl group at the 2-position and a carboxamide functional group at the 4-position.

特性

CAS番号 |

139994-84-6 |

|---|---|

分子式 |

C6H12N2O2 |

分子量 |

144.17 g/mol |

IUPAC名 |

2-methylmorpholine-4-carboxamide |

InChI |

InChI=1S/C6H12N2O2/c1-5-4-8(6(7)9)2-3-10-5/h5H,2-4H2,1H3,(H2,7,9) |

InChIキー |

PSBKPDBAKUAHJD-UHFFFAOYSA-N |

SMILES |

CC1CN(CCO1)C(=O)N |

正規SMILES |

CC1CN(CCO1)C(=O)N |

同義語 |

4-Morpholinecarboxamide,2-methyl-(9CI) |

製品の起源 |

United States |

科学的研究の応用

Medicinal Chemistry Applications

2.1 CNS Drug Development

The morpholine scaffold, including MMCA, is extensively utilized in the design of CNS-active drugs. Research indicates that compounds containing the morpholine moiety can effectively interact with various receptors involved in neurological conditions. For instance, MMCA derivatives have shown potential as modulators of sigma receptors, which are implicated in pain modulation and neuroprotection .

2.2 Anticancer Research

MMCA has been investigated for its potential in anticancer therapies. The compound's structure allows for the inhibition of protein-protein interactions (PPIs), which are often considered challenging targets in cancer treatment. A study highlighted the synthesis of macrocyclic peptides incorporating morpholine derivatives that effectively inhibited the MDM2:p53 interaction, a critical pathway in tumor suppression .

Case Studies and Research Findings

3.1 Synthesis and Screening of Macrocycles

A combinatorial approach was employed to generate a library of macrocycles using MMCA as a scaffold. This method allowed for high-throughput screening against various targets, including thrombin and MDM2, leading to the identification of nanomolar inhibitors . The study demonstrated that MMCA-based compounds could serve as effective leads in developing new therapeutics targeting difficult-to-drug proteins.

3.2 Antimalarial Activity

Research has also explored the antimalarial properties of MMCA derivatives through structural modifications that enhance their efficacy against Plasmodium falciparum. A quinoline-4-carboxamide derivative with similar structural features showed promising results in inhibiting translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in malaria parasites . This highlights the potential for MMCA-related compounds in combating malaria.

Comparative Data Table

The following table summarizes key findings related to the applications of 2-Methylmorpholine-4-carboxamide:

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 2-Methylmorpholine-4-carboxamide with morpholine-based analogs, emphasizing structural, synthetic, and functional differences.

Structural and Functional Group Comparisons

Key Observations :

- Functional Groups : The carboxamide group in 2-Methylmorpholine-4-carboxamide and N-(2-Chloroethyl)morpholine-4-carboxamide supports hydrogen bonding, influencing solubility and crystallinity . In contrast, the amidine group in 4-Morpholinecarboxamidine introduces basicity and stronger hydrogen-bonding capacity .

- Substituent Effects : The 2-methyl group in 2-Methylmorpholine-4-carboxamide likely increases steric hindrance and lipophilicity compared to the chloroethyl group in N-(2-Chloroethyl)morpholine-4-carboxamide, which may enhance reactivity in alkylation reactions .

Key Observations :

- Chloroethyl derivatives (e.g., ) require careful handling due to electrophilic chloroethyl groups, whereas methyl-substituted analogs (e.g., ) prioritize steric control.

- Amidines (e.g., ) involve guanidine-forming reactions, distinct from carboxamide syntheses.

Physical and Chemical Properties

準備方法

Reaction Overview

The most documented method involves a three-stage process starting with ethylenediamine and N-phenoxycarbonylmorpholine, followed by pH-controlled purification and oxalate salt formation.

Detailed Reaction Steps

Stage 1: Nucleophilic Aminolysis

Ethylenediamine reacts with N-phenoxycarbonylmorpholine at 64–70°C for 7 hours, forming N-(2-aminoethyl)morpholine-4-carboxamide. Ethylenediamine acts as both a reactant and solvent, enabling a 90% conversion rate.

Stage 2: Alkaline Precipitation

Post-distillation, acetone and 30% NaOH are added to adjust the pH to 11–12, precipitating impurities. The filtrate is concentrated to recover acetone, demonstrating solvent sustainability.

Stage 3: Oxalate Salt Crystallization

The residue is dissolved in water, and oxalic acid is added at pH 2–3 to form the oxalate salt. Ethanol reflux (0.5 hours) and cooling (0–10°C) yield 106.1 kg of product with 99.97% HPLC purity.

Optimization Parameters

-

Temperature : Maintaining 70±2°C during distillation minimizes byproducts.

-

Solvent Ratios : A 1:1.6 ratio of ethylenediamine to acetone ensures efficient impurity removal.

-

pH Control : Alkaline conditions (pH 11–12) precipitate unreacted amines, while acidic conditions (pH 2–3) facilitate salt formation.

Table 1: Industrial Synthesis Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 89.8% |

| Purity (HPLC) | 99.97% |

| Residual Ethylenediamine | 0.02% |

| Reaction Time | 7 hours (Stage 1) |

Catalytic Hydrogenation Approaches

Challenges and Adjustments

-

Catalyst Loading : 15 g of Pd/C per 50 g substrate is typical, but costs may limit scalability.

-

Byproduct Formation : Over-reduction risks require precise temperature control.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Industrial Aminolysis | 89.8% | 99.97% | High | Moderate |

| Catalytic Hydrogenation | 79%* | 95%* | Moderate | Low |

| Biocatalytic | <50%* | 90%* | Low | High |

*Data extrapolated from analogous syntheses.

Mechanistic Insights and pH-Dependent Optimization

pKa Considerations

The pKa of ethylenediamine (10.7) and oxalic acid (1.25) dictates pH adjustments during synthesis. Alkaline conditions deprotonate the amine, facilitating precipitation, while protonation at pH 2–3 stabilizes the oxalate salt.

Solvent Effects

-

Acetone : Reduces polarity to precipitate hydrophobic impurities.

-

Ethanol : Enhances oxalate solubility during reflux, ensuring high crystallinity.

Industrial-Scale Challenges and Solutions

Solvent Recovery

Distillation under reduced pressure recovers 95% of ethylenediamine and acetone, reducing waste.

Energy Efficiency

Exothermic reactions during NaOH addition necessitate cooling systems, contributing to 15% of operational costs.

Q & A

Q. Table 1. Key Analytical Parameters for 2-Methylmorpholine-4-carboxamide

| Parameter | Method | Conditions/Results | Reference |

|---|---|---|---|

| Purity | HPLC | >98% (C18, 0.1% TFA, 1.0 mL/min) | |

| Crystal Structure | X-ray Diffraction | Space group P2/c, Z = 4 | |

| LogP | Shake-Flask Method | 1.8 ± 0.2 |

Q. Table 2. Biological Activity of Select Derivatives

| Derivative | HDAC6 IC (nM) | mTOR IC (nM) | Cell Viability (IC, μM) |

|---|---|---|---|

| Parent Compound | 45 ± 3 | 78 ± 6 | 12.4 ± 1.2 |

| 2-Ethyl Analog | 320 ± 25 | >1000 | >50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。